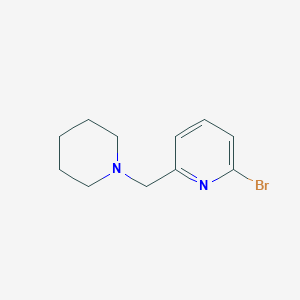

2-Bromo-6-piperidin-1-ylmethylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAYAYNJQNKVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549407 | |

| Record name | 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103923-00-8 | |

| Record name | 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-6-piperidin-1-ylmethylpyridine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine

Authored by: A Senior Application Scientist

Introduction

2-Bromo-6-(piperidin-1-ylmethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom offers a reactive handle for further functionalization via cross-coupling reactions, while the piperidinylmethyl moiety can influence solubility, basicity, and biological activity. This guide provides a comprehensive, three-step synthetic pathway commencing from the readily available 2-amino-6-methylpyridine. The presented methodology is rooted in established and reliable chemical transformations, offering a robust protocol for laboratory-scale synthesis.

This document will detail each synthetic step with in-depth experimental protocols, mechanistic insights, and quantitative data to ensure reproducibility and a thorough understanding of the process.

Overall Synthetic Scheme

The synthesis of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine is achieved through a strategically planned three-step sequence. The initial step involves the conversion of an amino group to a bromide via a Sandmeyer-type reaction. This is followed by a regioselective free-radical bromination of the methyl group. The final step is a nucleophilic substitution reaction to introduce the piperidine moiety.

Caption: Overall synthetic workflow for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine.

Part 1: Synthesis of 2-Bromo-6-methylpyridine

The initial stage of the synthesis focuses on the conversion of the commercially available 2-amino-6-methylpyridine to the corresponding 2-bromo derivative. This transformation is reliably achieved through a diazotization reaction followed by a Sandmeyer-type substitution.

Reaction Scheme and Mechanism

The reaction proceeds by the diazotization of the amino group with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (hydrobromic acid). The resulting diazonium salt is then displaced by a bromide ion.

Caption: Reaction scheme for the synthesis of 2-Bromo-6-methylpyridine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[1][2][3]

-

To a 1 L round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-6-methylpyridine (31 g, 286.6 mmol).

-

Carefully add 48% hydrobromic acid (170 mL) to the flask.

-

Cool the resulting mixture to -10 °C in an ice-salt bath.

-

While maintaining the temperature at -5 °C, slowly add bromine (40 mL) dropwise over a period of 40 minutes. The mixture will turn into a thick orange paste.

-

Stir the mixture for an additional 1.5 hours at -5 °C.

-

Prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -10 °C.

-

After the addition is complete, stir the reaction mixture for another 1.5 hours at the same temperature.

-

Prepare a pre-cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL).

-

Add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the internal temperature below 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (8 x 200 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-bromo-6-methylpyridine as a brown oil.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| 2-Amino-6-methylpyridine | 108.14 | 31 g | 286.6 | 1.0 |

| 48% Hydrobromic Acid | - | 170 mL | - | - |

| Bromine | 159.81 | 40 mL | - | - |

| Sodium Nitrite | 69.00 | 55 g | 779.2 | 2.72 |

| Sodium Hydroxide | 40.00 | 200 g | 5000 | 17.4 |

Part 2: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

The second step involves the selective bromination of the methyl group of 2-bromo-6-methylpyridine. This is achieved through a free-radical chain reaction initiated by a radical initiator.

Reaction Scheme and Mechanism

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. The reaction proceeds via a free-radical chain mechanism, where AIBN initiates the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a benzylic radical. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain.[4]

Caption: Workflow for the side-chain bromination of 2-Bromo-6-methylpyridine.

Experimental Protocol

This protocol is based on a standard procedure for benzylic bromination.[2][4]

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-6-methylpyridine (0.1 mol) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (0.1 mol) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and stir. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |

| 2-Bromo-6-methylpyridine | 172.02 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.0 |

| Azobisisobutyronitrile (AIBN) | 164.21 | catalytic |

Part 3: Synthesis of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine

The final step is the nucleophilic substitution of the benzylic bromide with piperidine to yield the target compound.

Reaction Scheme and Mechanism

This is a standard SN2 reaction where the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion as the leaving group. A mild base is typically used to neutralize the HBr formed during the reaction.

Experimental Protocol

This is a generalized procedure based on standard nucleophilic substitution reactions.[5][6]

-

Dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 equiv) in a suitable solvent such as acetonitrile or THF.

-

Add piperidine (1.2 equiv) to the solution.

-

Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equiv) to act as an acid scavenger.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate the reaction. Monitor the progress by TLC.

-

Once the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

The product can be further purified by column chromatography if necessary.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |

| 2-Bromo-6-(bromomethyl)pyridine | 250.92 | 1.0 |

| Piperidine | 85.15 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 |

Characterization

The final product, 2-Bromo-6-(piperidin-1-ylmethyl)pyridine, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule, showing the characteristic peaks for the pyridine ring protons, the piperidine protons, and the methylene bridge.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.

-

Hydrobromic Acid: Is a strong, corrosive acid.

-

N-Bromosuccinimide (NBS): Is an irritant and a lachrymator.

-

Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. If possible, consider using a less hazardous alternative like dibromomethane.

Conclusion

This technical guide has outlined a robust and reliable three-step synthesis for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this versatile building block for applications in drug discovery and materials science.

References

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Available at: [Link]

- Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Honors College Theses. 931.

-

Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

- Google Patents. (n.d.). CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis.

-

PubMed Central. (n.d.). Mannich Bases: An Important Pharmacophore in Present Scenario. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Available at: [Link]

-

National Institutes of Health. (n.d.). 2,6-Bis(bromomethyl)pyridine. Available at: [Link]

-

PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

Cheham. (n.d.). The Mannich Reaction in Imidazo [1,2-a] Pyridine Series Assisted by Microwave. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

-

RSC Publishing. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Available at: [Link]

Sources

- 1. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond rote procedural descriptions to offer a field-proven, logical workflow that integrates one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each analytical choice is rationalized, and the expected data are meticulously interpreted to build a self-validating structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the unambiguous characterization of novel organic molecules.

Introduction: The Imperative for Unambiguous Characterization

The compound 2-Bromo-6-(piperidin-1-ylmethyl)pyridine is a disubstituted pyridine derivative. Such scaffolds are pivotal in the development of new pharmaceuticals and functional materials due to their unique electronic properties and ability to act as ligands. The presence of a reactive bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the piperidinomethyl group can influence solubility, basicity, and receptor-binding interactions.

Given these critical roles, absolute certainty of its molecular architecture is paramount. An incorrect structural assignment can invalidate extensive downstream research and development efforts. The following guide details the synergistic application of modern spectroscopic techniques to confirm the precise connectivity and arrangement of atoms in the target molecule (Figure 1).

The Elucidation Workflow: A Multi-Pronged Strategy

A robust structure elucidation is not a linear process but an integrated system where data from different techniques corroborate one another. Our approach relies on three pillars of analytical chemistry: NMR for connectivity, MS for molecular mass and elemental composition, and IR for functional group identification.

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for resolution and sensitivity.

Conclusion: A Cohesive and Validated Structure

The structure of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine is unequivocally confirmed through the synergistic interpretation of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments.

-

MS confirms the molecular formula C₁₂H₁₇BrN₂ via accurate mass and the presence of a single bromine atom via the characteristic 1:1 M⁺/M+2 isotopic pattern.

-

IR confirms the presence of the expected aromatic and aliphatic functional groups and the absence of impurities.

-

¹H and ¹³C NMR confirm the presence and relative ratios of the pyridine, methylene, and piperidine moieties.

-

COSY, HSQC, and HMBC definitively establish the connectivity between these fragments, proving the C-6 position of the pyridine ring is attached to the methylene bridge, which in turn is linked to the nitrogen of the piperidine ring.

This multi-technique, self-validating workflow provides the highest level of confidence in the structural assignment, forming a solid foundation for any subsequent research or development.

References

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

IEEE Xplore. (2022, January 14). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623-628.

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Spectroscopic Data for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a thorough interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Structural Significance of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine

2-Bromo-6-(piperidin-1-ylmethyl)pyridine is a disubstituted pyridine derivative featuring a bromine atom and a piperidin-1-ylmethyl group at the 2 and 6 positions, respectively. The pyridine ring serves as a key scaffold in numerous pharmaceuticals, while the piperidine moiety is also a prevalent structural motif in bioactive molecules. The presence of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation of an organic molecule is a puzzle that is best solved by assembling evidence from various spectroscopic techniques. For 2-Bromo-6-(piperidin-1-ylmethyl)pyridine, a combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton NMR spectrum of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the methylene bridge, and the piperidine ring. The chemical shifts are influenced by the electronic effects of the substituents and the diamagnetic anisotropy of the aromatic ring.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | t | 1H | H-4 (Pyridine) | The proton at position 4 is expected to be a triplet due to coupling with the two adjacent protons (H-3 and H-5). It is typically found in the downfield region of the pyridine protons. |

| ~ 7.35 | d | 1H | H-3 or H-5 (Pyridine) | The protons at positions 3 and 5 are doublets due to coupling with H-4. Their exact chemical shifts are influenced by the adjacent substituents. |

| ~ 7.25 | d | 1H | H-5 or H-3 (Pyridine) | The protons at positions 3 and 5 are doublets due to coupling with H-4. Their exact chemical shifts are influenced by the adjacent substituents. |

| ~ 3.65 | s | 2H | -CH₂- (Methylene bridge) | The methylene protons are expected to be a singlet as there are no adjacent protons to couple with. The proximity to the electron-withdrawing pyridine ring and the nitrogen of the piperidine ring will shift this signal downfield. |

| ~ 2.40 | t | 4H | H-2', H-6' (Piperidine, axial & equatorial) | The protons on the carbons adjacent to the nitrogen in the piperidine ring are typically found in this region and will likely appear as a triplet due to coupling with the protons on C-3' and C-5'. |

| ~ 1.55 | m | 4H | H-3', H-5' (Piperidine, axial & equatorial) | These protons will appear as a multiplet due to coupling with the protons on C-2', C-6', and C-4'. |

| ~ 1.40 | m | 2H | H-4' (Piperidine, axial & equatorial) | The proton at the 4-position of the piperidine ring will be a multiplet due to coupling with the adjacent methylene protons. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162 | C-2 (Pyridine) | The carbon bearing the bromine atom is expected to be significantly downfield due to the inductive effect of the halogen. |

| ~ 158 | C-6 (Pyridine) | The carbon attached to the piperidin-1-ylmethyl group will also be downfield due to the nitrogen atom. |

| ~ 138 | C-4 (Pyridine) | This carbon is typically the most downfield of the unsubstituted pyridine carbons. |

| ~ 125 | C-3 or C-5 (Pyridine) | The chemical shifts of these carbons are influenced by the adjacent substituents. |

| ~ 120 | C-5 or C-3 (Pyridine) | The chemical shifts of these carbons are influenced by the adjacent substituents. |

| ~ 65 | -CH₂- (Methylene bridge) | The methylene carbon is deshielded by the adjacent nitrogen and pyridine ring. |

| ~ 55 | C-2', C-6' (Piperidine) | The carbons adjacent to the nitrogen in the piperidine ring. |

| ~ 26 | C-3', C-5' (Piperidine) | |

| ~ 24 | C-4' (Piperidine) |

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

The IR spectrum of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine is expected to show characteristic absorption bands for the aromatic pyridine ring, the aliphatic C-H bonds of the piperidine and methylene groups, and the C-N bonds. As a tertiary amine, it will lack the characteristic N-H stretching bands.[1]

Table 3: Predicted IR Absorption Bands for 2-Bromo-6-(piperidin-1-ylmethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch (Pyridine) |

| 2950-2800 | Strong | Aliphatic C-H stretch (Piperidine and -CH₂-) |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| 1450-1400 | Medium | CH₂ scissoring |

| 1250-1020 | Medium | C-N stretching (Aliphatic amine)[1] |

| ~ 1100 | Medium | C-Br stretch |

| Below 900 | Medium-Strong | Out-of-plane C-H bending (Pyridine) |

For a liquid sample like 2-Bromo-6-(piperidin-1-ylmethyl)pyridine, the Attenuated Total Reflectance (ATR) technique is a convenient and efficient method for obtaining an IR spectrum.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Under electron ionization (EI), 2-Bromo-6-(piperidin-1-ylmethyl)pyridine is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 peak for all bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine

| m/z | Ion Structure | Fragmentation Pathway |

| 254/256 | [C₁₁H₁₅BrN₂]⁺ | Molecular ion (M⁺) |

| 173 | [C₅H₃BrNCH₂]⁺ | Loss of piperidine radical |

| 98 | [C₅H₁₀N-CH₂]⁺ | α-cleavage, loss of the bromopyridyl radical |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-N bond between the methylene bridge and the piperidine ring |

| 157/159 | [C₅H₄BrN]⁺ | Cleavage of the C-C bond between the pyridine ring and the methylene group |

The fragmentation is likely to be initiated by the ionization of one of the nitrogen atoms. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the bond adjacent to the nitrogen atom.

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.

Instrumental Parameters (EI-MS):

-

Ionization method: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan range: m/z 40-400

Data Visualization and Interpretation

Visual representations of the molecular structure and its predicted fragmentation pathways can greatly aid in the interpretation of the spectroscopic data.

Figure 1: Molecular structure of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine.

Figure 2: Predicted mass spectrometry fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a robust analytical framework for the characterization of 2-Bromo-6-(piperidin-1-ylmethyl)pyridine. The predicted spectroscopic data presented in this guide, based on the analysis of its constituent structural motifs, offers a reliable reference for researchers working with this compound. The detailed experimental protocols provide a foundation for obtaining high-quality data, ensuring the integrity of scientific investigations. As with any analytical endeavor, the careful execution of experiments and a thorough understanding of the principles of spectroscopic interpretation are key to successful structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. Pyridine, 2-bromo-. [Link]

-

SpectraBase. 2-Bromopyridine. [Link]

- Horsley, J. A., Sternlicht, H., & Cohen, J. S. (1970). Carbon-13 magnetic resonance of amino acids and peptides. Journal of the American Chemical Society, 92(3), 680–686.

- Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

- Smith, B. C. (2018).

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- Hoffmann, E. D., & Stroobant, V. (2007).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.

-

PubChem. 2-(Piperidin-2-yl)pyridine. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

Sources

Foreword: The Picolylamine Scaffold - A Nexus of Functionality and Versatility

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Picolylamine Derivatives

In the landscape of modern medicinal chemistry and catalysis, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of interacting with a wide array of biological targets or facilitating diverse chemical transformations. The picolylamine moiety, and its prominent relative bis(2-picolyl)amine (BPA) or dipicolylamine (DPA), undoubtedly belongs to this esteemed class. Characterized by a pyridine ring linked to an aminomethyl group, this scaffold possesses a unique confluence of properties: the aromatic, electron-deficient pyridine ring and a nucleophilic amine, which together form a potent bidentate chelating system.[1][2] This inherent ability to coordinate with transition metal ions is the cornerstone of its utility, enabling applications ranging from anticancer metallodrugs to highly efficient, recyclable nanocatalysts.[3][4][5]

This guide moves beyond a mere recitation of facts, adopting the perspective of a senior application scientist to illuminate the causal links between molecular design, synthetic strategy, and functional outcome. We will explore the strategic decisions that drive the discovery of novel derivatives, delve into the mechanistic underpinnings of their synthesis, and provide field-proven protocols that are both robust and reproducible. Our focus is on the "why" as much as the "how," providing researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this versatile molecular scaffold.

Part 1: The Strategic Imperative - Rational Design of Picolylamine Derivatives

The journey from the core picolylamine structure to a novel, high-value derivative is not one of serendipity but of deliberate design. The primary driver for derivatization is the strategic modulation of the molecule's physicochemical and pharmacological properties.

The Role of Bioisosteric Replacement

Bioisosteric replacement—the substitution of one atom or functional group for another with similar biological properties—is a cornerstone of lead optimization.[6][7] In the context of picolylamines, this strategy can be used to fine-tune properties like lipophilicity, metabolic stability, or target-binding interactions without drastically altering the core chelating function. For example, modifying the pyridine ring or the amine substituent can mitigate toxicity or improve pharmacokinetic profiles.[8][9]

Scaffold Hopping and Functional Elaboration

While the picolylamine core is often retained for its chelating ability, "scaffold hopping" may be employed to discover entirely new intellectual property or to overcome liabilities associated with the pyridine ring itself.[7] More commonly, the core scaffold is elaborated with additional functional moieties to impart new capabilities. This includes:

-

Attaching Photosensitizers: Appending groups like biaryl moieties can create derivatives that, upon chelation with a metal ion (e.g., Zn(II)), become potent DNA photocleavage agents for photodynamic therapy.[10]

-

Designing Amphiphiles: Conjugating the picolylamine headgroup to a lipophilic tail (e.g., a carbazole structure) generates amphiphilic molecules. When complexed with Zn²⁺, these can mimic antimicrobial peptides, selectively disrupting bacterial cell membranes.[11][12]

-

Immobilization on Supports: Functionalizing the picolylamine ligand allows it to be anchored to solid supports, such as magnetic nanoparticles. This is a key strategy for creating recyclable, heterogeneous catalysts that align with the principles of green chemistry.[4][5][13]

The following diagram illustrates the overarching workflow from conceptual design to functional application, a process central to the development of novel picolylamine derivatives.

Caption: Common synthetic pathways for the derivatization of the dipicolylamine scaffold.

Part 3: Applications in Medicinal Chemistry

Picolylamine derivatives have shown significant promise across multiple therapeutic areas, primarily due to their ability to form stable complexes with metal ions that can interact with biological macromolecules.

Anticancer Agents

The success of cisplatin spurred the development of other metal-based anticancer drugs. Picolylamine derivatives serve as excellent ligands for platinum and other metals, creating complexes with novel mechanisms of action and potentially reduced side effects. [3]

-

Platinum(II) Complexes: Novel Pt(II) complexes with dipicolylamine sulfonamide ligands have been synthesized. These compounds form a rare 8-membered chelate ring and have demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7). [3][14]The ligands themselves also show cytotoxicity, suggesting a multi-faceted mechanism. [14]* Zinc(II) Complexes as Photosensitizers: By attaching a biaryl photosensitizer to a bis(2-picolyl)amine ligand, researchers have created Zn(II) complexes that act as light-activated DNA cleavage agents. [10]Upon UV irradiation, these complexes generate reactive oxygen species, leading to DNA double-strand breaks and necrotic cell death in pancreatic cancer cells. [10]

Table 1: In Vitro Anticancer Activity of Selected Picolylamine Derivatives.Compound/Complex Cell Line IC₅₀ (µM) Citation(s) N(SO₂pip)dpa Ligand MCF-7 High Cytotoxicity [3] [PtCl₂((NSO₂pip)dpa)] Complex MCF-7 High Cytotoxicity [3] N,N',N''-tris(2-pyridylmethyl)-... (Kemp's pyr) HeLa ~8.0 [15] Zn(II) complex of L1 (biaryl-bpa) MIA PaCa-II 14.2 (with UV) [10]

Experimental Protocol 1: Synthesis of a Platinum(II)-Dipicolylamine Sulfonamide Complex

Based on the procedure reported by Thushara et al. [3][14] Objective: To synthesize the complex [PtCl₂(N(SO₂(2-nap))dpa)].

Materials:

-

N(SO₂(2-nap))dpa ligand (synthesized from 2-naphthalene sulfonyl chloride and dipicolylamine)

-

[PtCl₂(DMSO)₂]

-

Ethanol, anhydrous

Procedure:

-

In a 50 mL round-bottom flask, dissolve N(SO₂(2-nap))dpa (0.1 mmol, 39 mg) in 10 mL of ethanol.

-

In a separate 50 mL flask, dissolve [PtCl₂(DMSO)₂] (0.1 mmol, 42 mg) in 10 mL of ethanol.

-

Add the solution of the ligand dropwise to the platinum precursor solution at room temperature with continuous stirring.

-

A precipitate is expected to form upon mixing.

-

Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Self-Validation: The synthesis is validated by characterization using NMR spectroscopy (to confirm ligand coordination, often seen by shifts in pyridyl and methylene proton signals), FT-IR, and ultimately X-ray crystallography to confirm the bidentate coordination and the 8-membered ring structure. [14]---

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. [11]Picolylamine derivatives have been cleverly designed to act as membrane-disrupting agents.

-

Rational Design: A series of dipicolylamine-containing carbazole amphiphiles were designed to mimic cationic antimicrobial peptides. [11][12]The dipicolylamine acts as a strong Zn²⁺ chelating headgroup, while the carbazole provides a lipophilic tail.

-

Mechanism of Action: The resulting Zn²⁺ complex is cationic and amphiphilic. It preferentially interacts with and disrupts the integrity of negatively charged bacterial cell membranes, leading to rapid bacterial killing. [11][16]This physical disruption mechanism is less likely to induce resistance compared to traditional metabolic inhibitors. These agents show excellent broad-spectrum activity against both Gram-positive and Gram-negative bacteria with low hemolytic activity and cytotoxicity. [11][12]

Caption: Mechanism of membrane disruption by cationic picolylamine amphiphiles.

| Compound + Zn²⁺ | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Citation(s) |

| 16 + 12.5 µg/mL Zn²⁺ | 0.78 - 3.125 | 0.78 - 3.125 | 0.78 - 3.125 | [11][12] |

| Table 2: Broad-spectrum antimicrobial activity of a lead carbazole-dipicolylamine amphiphile. |

Agents for Neurodegenerative Disease

The picolinamide scaffold (a picolylamine derivative where the amine is part of an amide bond) has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's.

-

Acetylcholinesterase (AChE) Inhibition: Certain picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated as inhibitors of AChE, an enzyme implicated in the progression of Alzheimer's disease. [17][18]* Structure-Activity Relationship (SAR): SAR studies revealed that the position of the dimethylamine side chain significantly influences inhibitory activity and selectivity. Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of the AChE enzyme. [17][18]The picolinamide derivatives were generally found to be more potent than their benzamide analogues. [17]

Part 4: Applications in Catalysis

The strong chelating ability of picolylamines makes them ideal ligands for catalytic metal centers. Recent innovations focus on immobilizing these complexes to create sustainable and recyclable catalysts.

-

Heterogeneous Nanocatalysts: A highly efficient and recyclable catalyst has been developed by immobilizing a Ni(II)-picolylamine complex on silica-coated Fe₃O₄ magnetic nanoparticles. [4][5]The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, a significant advantage in sustainable chemistry. [4]* Catalytic Activity: This nanocatalyst has been successfully used for the one-pot, pseudo-four-component synthesis of substituted pyridine derivatives, achieving high yields (up to 97%) under mild, solvent-free conditions. [4][5]The catalyst demonstrated excellent recyclability, maintaining its activity for at least eight consecutive cycles. [4]

Table 3: Performance of Ni(II)-picolylamine magnetic nanocatalyst in the synthesis of pyridine derivatives.Aldehyde Substrate Yield (Solvent-Free, %) Yield (in EG, %) Citation(s) Benzaldehyde 92 94 [4] 4-Chlorobenzaldehyde 97 97 [4] 4-Nitrobenzaldehyde 95 96 [4]

Experimental Protocol 2: Synthesis of a Magnetic Nanoparticle-Supported Ni(II)-Picolylamine Catalyst

Adapted from the multi-step procedure by Ghorbani-Choghamarani and Norouzi. [4][13] Objective: To synthesize Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄.

Part A: Preparation of Amine-Functionalized Magnetic Nanoparticles (APTES@SiO₂@Fe₃O₄)

-

Synthesize Fe₃O₄ nanoparticles (e.g., by co-precipitation).

-

Coat the Fe₃O₄ nanoparticles with a silica shell (SiO₂@Fe₃O₄) using tetraethyl orthosilicate (TEOS).

-

Graft amine groups onto the silica surface by refluxing SiO₂@Fe₃O₄ with (3-aminopropyl)triethoxysilane (APTES) in toluene.

Part B: Anchoring the Picolylamine Ligand

-

Disperse the amine-functionalized nanoparticles in CH₃CN and cool to 0°C. Add a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and stir, gradually warming to room temperature. This substitutes one chlorine on the TCT linker.

-

Filter the resulting solid (TCT/APTES@SiO₂@Fe₃O₄) and redisperse in CH₃CN.

-

Add 2-picolylamine to the suspension and reflux the mixture. This substitutes a second chlorine on the TCT linker, anchoring the picolylamine.

Part C: Metallation with Nickel(II)

-

Disperse the picolylamine-functionalized nanoparticles (picolylamine/TCT/APTES@SiO₂@Fe₃O₄) in ethanol.

-

Add a solution of nickel(II) chloride hexahydrate in ethanol and stir at room temperature for 24 hours.

-

Collect the final catalyst using an external magnet, wash thoroughly with ethanol, and dry.

Self-Validation: Each step is validated by characterization techniques. FT-IR is used to track the addition of new functional groups. [4]Thermogravimetric analysis (TGA) confirms the amount of organic material grafted onto the nanoparticles. X-ray diffraction (XRD) ensures the crystalline core structure is maintained. Finally, energy-dispersive X-ray (EDX) spectroscopy and inductively coupled plasma (ICP) analysis confirm the successful incorporation and quantity of Nickel. [4][13]---

Conclusion and Future Outlook

The picolylamine scaffold continues to demonstrate its immense value in both medicinal chemistry and catalysis. Its synthetic tractability allows for precise, rational design, enabling the creation of derivatives with tailored functions. In medicine, the focus will likely continue on developing targeted metallodrugs with improved selectivity and novel mechanisms of action, such as photo- and chemo-theranostics. In catalysis, the integration of picolylamine complexes with advanced materials like nanoparticles and metal-organic frameworks will drive the development of next-generation, sustainable chemical processes. As our understanding of structure-function relationships deepens, the potential for discovering new, impactful picolylamine derivatives remains vast and compelling.

References

-

Thushara, N., Darshani, T., et al. (2021). Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents. RSC Advances. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles... National Center for Biotechnology Information. Available at: [Link]

-

Ichimaru, Y., Kato, K., et al. (2023). Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. MDPI. Available at: [Link]

-

Thushara, N., Darshani, T., et al. (2021). Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

-

Jackson, A. T., et al. (2007). N-picolyl derivatives of Kemp's triamine as potential antitumor agents: a preliminary investigation. PubMed. Available at: [Link]

-

Duan, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Alves, M. J., et al. (2021). Picolylamine-functionalized benz[e]indole squaraine dyes: Synthetic approach, characterization and in vitro efficacy as potential anticancer phototherapeutic agents. ResearchGate. Available at: [Link]

-

Duan, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Semantic Scholar. Available at: [Link]

-

Dou, L., et al. (2021). Rational Design of Dipicolylamine-Containing Carbazole Amphiphiles Combined with Zn2+ as Potent Broad-Spectrum Antibacterial Agents with a Membrane-Disruptive Mechanism. PubMed. Available at: [Link]

-

Dou, L., et al. (2021). Rational Design of Dipicolylamine-Containing Carbazole Amphiphiles Combined with Zn 2+ as Potent Broad-Spectrum Antibacterial Agents with a Membrane-Disruptive Mechanism. ResearchGate. Available at: [Link]

-

El-Sherif, A. A., & Shoukry, M. M. (2003). Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. PubMed. Available at: [Link]

-

Hameed, S., et al. (1991). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PICOLINE DERIVATIVES. JournalAgent. Available at: [Link]

-

Ramirez, J. (2019). SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. POLITesi. Available at: [Link]

-

Dou, L., et al. (2021). Rational Design of Dipicolylamine-Containing Carbazole Amphiphiles Combined with Zn2+ as Potent Broad-Spectrum Antibacterial Agents with a Membrane-Disruptive Mechanism. ACS Publications. Available at: [Link]

-

Krupenko, D. O., et al. (2023). Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. MDPI. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an... RSC Publishing. Available at: [Link]

-

Drake, L. R., et al. (2018). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. National Center for Biotechnology Information. Available at: [Link]

-

Hassan, W., et al. (2016). Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions. National Center for Biotechnology Information. Available at: [Link]

-

Kégl, T., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. National Center for Biotechnology Information. Available at: [Link]

-

Le, P. T., et al. (2022). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. National Center for Biotechnology Information. Available at: [Link]

-

SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

-

Autechem. The Role of 2-Picolylamine in Modern Organic Synthesis. Autechem. Available at: [Link]

-

Wikipedia. 2-Picolylamine. Wikipedia. Available at: [Link]

-

LabNetwork. 2-Picolylamine (3731-51-9). LabNetwork. Available at: [Link]

-

Zhidkova, A. M., et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. Available at: [Link]

-

Langdon, S. R., et al. (2011). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]

-

Woon, E. C. Y., & Tieu, W. (2019). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Langdon, S. R., et al. (2011). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available at: [Link]

-

Lee, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. Available at: [Link]

-

Wikipedia. Dipicolylamine. Wikipedia. Available at: [Link]

-

ResearchGate. Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]

-

Ullah, F., et al. (2020). Succinamide Derivatives Ameliorate Neuroinflammation and Oxidative Stress in Scopolamine-Induced Neurodegeneration. PubMed. Available at: [Link]

-

Inorganic Chemistry Research. (2023). Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine Ligand. Inorganic Chemistry Research. Available at: [Link]

-

Gąsiorowska, A., et al. (2023). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia. MDPI. Available at: [Link]

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

Ayaz, M., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]

-

Kos, J., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 7. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Rational Design of Dipicolylamine-Containing Carbazole Amphiphiles Combined with Zn2+ as Potent Broad-Spectrum Antibacterial Agents with a Membrane-Disruptive Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. N-picolyl derivatives of Kemp's triamine as potential antitumor agents: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Substituted Bromopyridines for Drug Development

Introduction

Pyridine and its derivatives are foundational heterocyclic compounds that form the structural core of countless natural products, functional materials, and, most notably, pharmaceutical agents.[1][2] Within this class, substituted bromopyridines stand out as exceptionally versatile and valuable building blocks in medicinal chemistry and drug discovery.[3][4] Their unique chemical architecture, featuring an electron-deficient aromatic ring and a reactive carbon-bromine bond, provides a powerful platform for constructing complex molecular frameworks through a variety of synthetic transformations.[4][5] The strategic placement of the bromine atom, along with other substituents, allows for precise control over the molecule's electronic properties, reactivity, and ultimately, its biological activity.

This guide offers an in-depth exploration of the physical and chemical properties of substituted bromopyridines, tailored for researchers, scientists, and drug development professionals. We will delve into their molecular structure, physicochemical characteristics, spectroscopic signatures, and chemical reactivity, with a strong emphasis on their application in modern pharmaceutical synthesis. By synthesizing technical data with field-proven insights, this document aims to serve as a comprehensive resource for harnessing the full potential of these critical chemical intermediates.

Chapter 1: Molecular Structure and Isomerism

The fundamental reactivity and physical properties of a bromopyridine are dictated by the position of the bromine atom on the pyridine ring. The electron-withdrawing nature of the nitrogen atom creates a dipole moment and deactivates the ring towards electrophilic substitution, while activating it for nucleophilic substitution, particularly at the 2- and 4-positions. The three primary positional isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—exhibit distinct electronic and steric characteristics that govern their behavior in chemical reactions.

-

2-Bromopyridine: The bromine atom is adjacent to the ring nitrogen. This proximity makes the C-Br bond highly susceptible to oxidative addition in metal-catalyzed reactions and facilitates the formation of organometallic reagents via metal-halogen exchange.[6][7]

-

3-Bromopyridine: The bromine atom is at a meta-position relative to the nitrogen. This isomer is a common building block for introducing a 3-pyridyl moiety, which is prevalent in many therapeutic agents.[3] Its reactivity profile is distinct from the 2- and 4-isomers.

-

4-Bromopyridine: The bromine is at the para-position. Similar to the 2-isomer, this position is activated towards nucleophilic substitution and is a key substrate in various cross-coupling reactions.[8]

Caption: Positional isomers of bromopyridine.

Chapter 2: Physical and Physicochemical Properties

The physical and physicochemical properties of substituted bromopyridines are critical determinants of their suitability for specific synthetic applications and, crucially, for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug product.

Core Physical Data

The fundamental physical properties of the parent bromopyridine isomers are summarized below. These values are influenced by the presence of additional substituents.

| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

| CAS Number | 109-04-6[9] | 626-55-1[10] | 1120-87-2[11] |

| Molecular Formula | C₅H₄BrN[9] | C₅H₄BrN[10] | C₅H₄BrN[11] |

| Molecular Weight | 158.00 g/mol [9] | 158.00 g/mol [10] | 158.00 g/mol [11] |

| Appearance | Colorless liquid[9][12] | Colorless liquid[13] | - |

| Boiling Point | 192-194 °C[12] | 173 °C[13] | 302.2 K at 0.05 kPa[11] |

| Density | 1.657 g/mL at 25 °C[12] | - | - |

| Flash Point | 130 °F (54.4 °C)[12] | 51 °C[10] | - |

Solubility and Lipophilicity

Solubility and lipophilicity are paramount in drug development, influencing everything from formulation to bioavailability.[14] Aqueous solubility is essential for a drug to be absorbed, while lipophilicity (often measured as the octanol-water partition coefficient, logP) governs its ability to cross cell membranes.[14][15]

-

Solubility : Bromopyridines are generally slightly soluble in water and miscible with common organic solvents like ethanol and ether.[12] The hydrochloride salt forms, such as 4-bromopyridine hydrochloride, are often used to enhance stability and solubility in aqueous media for both synthesis and formulation.[8]

-

Lipophilicity (logP) : The logP value indicates the hydrophobicity of a molecule. A balanced logP is often targeted for optimal drug absorption. The calculated logP for 4-bromopyridine is 1.844, suggesting a lipophilic character.[11][15] Substituents can be strategically added to modulate the logP of the final molecule to achieve the desired pharmacokinetic profile.

Acidity and Basicity (pKa)

The basicity of the pyridine nitrogen is a key feature, influencing its behavior in physiological environments and its use as a ligand in catalysis. The pKa of the conjugate acid (pyridinium ion) is a measure of this basicity.

The electron-withdrawing bromine atom reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). The effect is most pronounced in 2-bromopyridine due to the proximity of the bromine to the nitrogen (inductive effect).

Solid-State Properties: X-ray Crystallography

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline compound.[16] For substituted bromopyridines, this technique provides crucial insights into:

-

Molecular conformation and planarity.[17]

-

Intramolecular and intermolecular interactions, such as hydrogen bonding and π–π stacking.[18]

-

Packing arrangements in the crystal lattice.

This structural information is vital for structure-based drug design and for understanding the solid-state properties of an active pharmaceutical ingredient (API).

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for the structural analysis of a crystalline substituted bromopyridine derivative.[19][20]

-

Crystal Growth: Obtain single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or cooling of a saturated solution (e.g., ethanol/DMF).[19]

-

Crystal Mounting: Carefully mount a suitable crystal (typically <0.5 mm in any dimension) on a goniometer head. For sensitive samples, this is done under a microscope at controlled temperatures.

-

Data Collection: Place the crystal in a monochromatic X-ray beam using a diffractometer. The crystal is rotated while the instrument measures the angles and intensities of the diffracted X-ray reflections.[16] Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial model of the electron density.[19] This model is refined using full-matrix least-squares on F² to determine the final atomic positions and thermal parameters.[19]

-

Data Analysis: The final structure provides precise bond lengths, bond angles, and details of intermolecular interactions, which are visualized and reported.

Chapter 3: Spectroscopic Characterization

Accurate characterization using spectroscopic methods is essential to confirm the identity, purity, and structure of substituted bromopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The chemical shifts of the aromatic protons are typically found between 7.0 and 8.5 ppm. The electron-withdrawing effect of the nitrogen and bromine atoms causes deshielding. The position of the substituents and the resulting coupling patterns (J-coupling) are key to assigning the structure and substitution pattern.[21][22]

-

¹³C NMR: The carbon atoms in the pyridine ring typically resonate in the range of 110-160 ppm.[23] The carbon directly attached to the bromine atom (C-Br) shows a characteristic chemical shift.

Representative ¹H NMR Data (CDCl₃ Solvent)

| Compound | H-3 | H-4 | H-5 | H-6 |

| 2-Bromopyridine | ~7.49 ppm (ddd) | ~7.56 ppm (ddd) | ~7.26 ppm (ddd) | ~8.36 ppm (ddd) |

| 4-Bromopyridine | ~7.35 ppm (d) | - | ~7.35 ppm (d) | ~8.55 ppm (d) |

Note: Data is approximate and can vary with solvent and other substituents.[22][24]

Experimental Protocol: NMR Data Acquisition [21]

-

Sample Preparation: Dissolve 5-10 mg of the bromopyridine compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300-500 MHz spectrometer. Use a standard pulse program with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) using a Fourier transform. Phase the spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak. Analyze chemical shifts, integrations, and coupling patterns to assign the structure.[23]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Characteristic Infrared Absorption Bands [21]

| Frequency Range (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1450 | C=C & C=N Ring Stretching |

| ~700-650 | C-Br Stretch |

| 3400-3200 (if present) | N-H Stretch (e.g., aminobromopyridines) |

| 3300 (broad, if present) | O-H Stretch (e.g., hydroxybromopyridines) |

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. A key feature for bromopyridines is the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by 2 m/z units, providing a clear signature for the presence of a single bromine atom.[23]

Chapter 4: Chemical Reactivity and Synthetic Applications

The reactivity of substituted bromopyridines is central to their utility as synthetic intermediates. The C-Br bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are extensively used with bromopyridine substrates.[6] The electron-deficient nature of the pyridine ring and the relatively weak C-Br bond (compared to C-Cl) make bromopyridines excellent coupling partners.[5][6]

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the bromopyridine with an organoboron compound.[6] This is one of the most widely used methods for creating biaryl structures.

-

Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the synthesis of aminopyridines, which are common motifs in pharmaceuticals.[4][6]

-

Sonogashira Coupling: Forms C-C bonds between the bromopyridine and a terminal alkyne, providing access to alkynylpyridines.[25]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling [6][25]

This protocol describes a general procedure for the coupling of a substituted bromopyridine with an arylboronic acid.

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add the bromopyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Lithiation and Grignard Reagent Formation

Treatment of bromopyridines, particularly 2- and 3-bromopyridine, with strong bases like n-butyllithium or via bromine-magnesium exchange using reagents like iPrMgCl, generates highly reactive organometallic species.[7][26] These intermediates can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, boronic esters) to introduce new functional groups, a strategy that significantly expands the synthetic utility of these compounds.[26][27]

Synthesis of Substituted Bromopyridines

While bromopyridines are often starting materials, their synthesis is also a key consideration. Direct electrophilic bromination of pyridine is often challenging and can lead to mixtures of 3- and 5-bromo products.[13] More controlled methods are often employed:

-

High-Temperature Bromination: Heating pyridine with bromine in fuming sulfuric acid can produce 3-bromopyridine.[13]

-

From Aminopyridines (Sandmeyer Reaction): Diazotization of an aminopyridine followed by treatment with a bromide source (e.g., CuBr) is a common and effective method for introducing a bromine atom at a specific position.[7]

Caption: General workflow for synthesis via the Sandmeyer reaction.

Chapter 5: Role in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas.[28] Substituted bromopyridines are instrumental as key intermediates in the synthesis of these complex molecules.[3][4] They are frequently employed in the development of drugs targeting:

-

Oncology: As seen in kinase inhibitors like Crizotinib.[28]

-

Inflammatory Conditions: Used to build novel anti-inflammatory agents.[4]

-

Infectious Diseases: Utilized in the synthesis of antivirals and antibacterials.[3]

-

Central Nervous System (CNS) Disorders: As building blocks for agents targeting CNS pathways.[8]

The ability to use bromopyridines in robust, scalable cross-coupling reactions allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Chapter 6: Computational Approaches

Modern drug discovery increasingly relies on computational and theoretical studies to guide synthesis and predict molecular properties.[29] For substituted bromopyridines, these methods are used to:

-

Predict Reactivity: Density Functional Theory (DFT) calculations can model reaction pathways and transition states, helping to predict the regioselectivity and efficiency of reactions.[30]

-

Elucidate Electronic Structure: Computational methods provide insights into molecular orbitals and charge distribution, explaining the influence of substituents on the molecule's properties.

-

Simulate Molecular Interactions: Molecular dynamics (MD) simulations and docking studies can predict how a bromopyridine-derived ligand will bind to a biological target, such as a protein active site.[31] This is a cornerstone of structure-based drug design.

Conclusion

Substituted bromopyridines are far more than simple chemical intermediates; they are enabling tools that drive innovation in pharmaceutical and materials science. Their well-defined physical properties, predictable spectroscopic signatures, and, most importantly, their versatile chemical reactivity make them indispensable in the modern synthetic chemist's toolbox. From the foundational principles of their structure and reactivity to their application in the synthesis of life-saving medicines, a thorough understanding of this compound class is essential for any researcher or scientist working at the forefront of drug discovery. As synthetic methodologies continue to advance, the role of substituted bromopyridines in creating novel molecular architectures with tailored functions is set to expand even further.

References

- Benchchem. A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.

- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromopyridin-4-YL)methanol.

- PMC - PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.

- Benchchem. X-ray Crystallography of 1-(3-Bromopyridin-2-yl)ethanone Derivatives: A Comparative Structural Analysis.

- ResearchGate. (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.

- Benchchem. A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

- Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

- Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.

- Benchchem. Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.

- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis.

- ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

- PubChem. 3-Bromopyridine.

- PubChem. 2-Bromopyridine.

- ChemicalBook. 2-Bromopyridine(109-04-6) 1H NMR.

- MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

- ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with....

- ChemicalBook. 4-Bromopyridine(1120-87-2) 1H NMR spectrum.

- Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.

- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. a....

- Wikipedia. 2-Bromopyridine.

- IUCr Journals. 3-Bromopyridine-2-carbonitrile.

-

Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available at: [Link]

- ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews.

- LookChem. Cas 109-04-6,2-Bromopyridine.

- CAS Common Chemistry. 5-Amino-2-bromopyridine.

- MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material.

- Filo. Problem 5 Given the following spectroscopic data for a compound with the....

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development.

- Wikipedia. X-ray crystallography.

- Utah Chemistry. X-Ray Crystallography.

- ResearchGate. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations | Request PDF.

- MDPI. Computational Estimation of the Acidities of Pyrimidines and Related Compounds.

- Benchchem. Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview.

Sources

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Cas 109-04-6,2-Bromopyridine | lookchem [lookchem.com]

- 13. chempanda.com [chempanda.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Department of Chemistry [chemistry.utah.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Computational Estimation of the Acidities of Pyrimidines and Related Compounds | MDPI [mdpi.com]

- 31. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of the 2,6-Disubstituted Pyridine Scaffold

An In-depth Technical Guide to the Synthesis and Application of 2,6-Disubstituted Pyridines